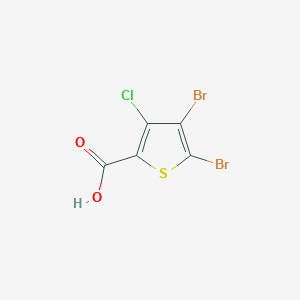

4,5-Dibromo-3-chlorothiophene-2-carboxylic acid

Description

Overview of Halogenated Thiophenecarboxylic Acids as Key Synthetic Precursors

Halogenated thiophenecarboxylic acids are fundamental building blocks in organic synthesis. The presence of halogen atoms (F, Cl, Br, I) on the thiophene (B33073) ring provides reactive sites for a variety of cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. nih.gov These reactions are pivotal for constructing more complex molecular architectures by forming new carbon-carbon bonds.

The carboxylic acid group further enhances the synthetic utility of these molecules. It can be readily converted into other functional groups like acid chlorides, esters, and amides, providing a handle for attaching the thiophene moiety to other molecular systems. nih.govresearchgate.net For instance, halogenated 2-thiophenecarboxylic acid derivatives have been developed as key intermediates for a new class of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. nih.govresearchgate.netbeilstein-journals.org The strategic placement and type of halogen can influence the reactivity and properties of the final product, making these compounds highly versatile precursors for targeted synthesis. nih.gov

Research Significance of 4,5-Dibromo-3-chlorothiophene-2-carboxylic Acid as a Modular Scaffold

4,5-Dibromo-3-chlorothiophene-2-carboxylic acid is a polyhalogenated thiophene derivative of particular interest due to its potential as a highly functionalized and modular scaffold. The distinct reactivity of its functional groups—a carboxylic acid, a chlorine atom, and two bromine atoms—allows for selective and sequential chemical modifications. This multi-functional nature enables chemists to build complex molecules in a controlled, stepwise manner.

The bromine atoms at the 4- and 5-positions are typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 3-position. This difference in reactivity can be exploited to introduce different substituents at specific positions on the thiophene ring. The carboxylic acid group at the 2-position serves as an additional point for modification, often used to link the thiophene core to other molecular fragments through amide or ester linkages. mdpi.com This modularity makes 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid a valuable building block for creating a diverse library of compounds for various applications, from materials science to medicinal chemistry.

Table 1: Physicochemical Properties of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 503308-99-4 avantorsciences.com |

| Molecular Formula | C₅HBr₂ClO₂S avantorsciences.com |

| Molecular Weight | 320.38 g/mol avantorsciences.com |

| MDL Number | MFCD28099449 avantorsciences.com |

This table is interactive and can be sorted by clicking on the column headers.

Foundational Research Perspectives on Thiophene-Based Architectures

The study of thiophene-based molecular architectures is a cornerstone of modern materials science. Thiophenes are known for their chemical stability and versatile chemistry, which allows for extensive tuning of their properties. researchgate.net Oligothiophenes and polythiophenes are among the most studied classes of π-conjugated systems due to their excellent electronic and optoelectronic properties. researchgate.netmdpi.com

These properties have led to their application in:

Organic Electronics: Thiophene-based materials are used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net

Sensors: The fluorescence and semiconductor capabilities of thiophene polymers make them suitable for the selective detection of various analytes, including biopolymers. researchgate.net

Supramolecular Chemistry: The thiophene unit can be incorporated into larger molecular assemblies and covalent organic frameworks (COFs), creating materials with ordered porous structures and unique photocatalytic activities. nih.govmdpi.com

The ability to functionalize the thiophene ring is crucial for controlling the self-assembly and electronic properties of these advanced materials. nih.govmdpi.com

Scope and Objectives for Advanced Research on 4,5-Dibromo-3-chlorothiophene-2-carboxylic Acid

The unique structure of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid presents numerous opportunities for advanced research. Future studies could focus on leveraging its modular nature to synthesize novel functional materials and biologically active compounds.

Key objectives for future research include:

Synthesis of Novel Conjugated Polymers: Utilizing the multiple reactive halogen sites for polymerization reactions to create highly structured and potentially conductive polymers with tailored electronic properties.

Development of Covalent Organic Frameworks (COFs): Employing the compound as a rigid, multi-functional building block to construct crystalline, porous materials for applications in gas storage, catalysis, and sensing. nih.gov

Medicinal Chemistry Exploration: Synthesizing derivatives to investigate their potential pharmacological activities. Thiophene-containing compounds have shown promise as antimicrobial and anticancer agents, and the specific halogenation pattern of this scaffold could lead to new therapeutic candidates. farmaciajournal.commdpi.com

Mechanistic Studies: Investigating the selective reactivity of the different halogen positions in various cross-coupling reactions to establish optimized synthetic protocols for creating complex, precisely substituted thiophene derivatives.

Table 2: Research Applications of Halogenated Thiophene Derivatives

| Derivative Type | Application Area | Research Focus | Reference |

|---|---|---|---|

| Halogenated 2-Thiophenecarboxylic Acids | Agrochemicals | Building blocks for 1,2,4-triazole insecticides. | nih.govresearchgate.net |

| 3-Chlorothiophene-2-carboxylic Acid | Medicinal Chemistry | Synthesis of transition metal complexes with anticancer activity. | mdpi.com |

| 5-Bromothiophene-2-carboxylic Acid | Medicinal Chemistry | Scaffold for synthesizing amides and imides with antiproliferative effects. | mdpi.com |

| Thienyl-based Thioureides | Antimicrobial Research | Development of new compounds with activity against bacterial and fungal strains. | farmaciajournal.comresearchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-3-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2ClO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUIIPXNMPQGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Br)Br)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,5 Dibromo 3 Chlorothiophene 2 Carboxylic Acid

Precursor Synthesis Strategies for Substituted Thiophene (B33073) Cores

The construction of the 4,5-dibromo-3-chloro-substituted thiophene core is the foundational step in the synthesis of the target molecule. This requires a strategic approach to the introduction of multiple halogen substituents with high regiochemical control, followed by the installation of the carboxylic acid group.

The thiophene ring is highly susceptible to electrophilic substitution, making halogenation a facile but often difficult-to-control reaction. iust.ac.ir Halogenation occurs readily at room temperature and can easily lead to tetrasubstitution if conditions are not carefully managed. iust.ac.ir The reactivity of thiophene towards bromination is significantly higher—approximately 107 times faster—than that of benzene (B151609). wikipedia.org Achieving a specific polysubstituted pattern like the 3-chloro-4,5-dibromo arrangement requires carefully chosen reagents and reaction conditions to direct the incoming electrophiles to the desired positions.

Common halogenating agents include elemental bromine and chlorine, as well as N-halosuccinimides like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). The choice of solvent, temperature, and catalyst can profoundly influence the regiochemical outcome. For instance, controlled bromination of thiophene can yield 2-bromothiophene (B119243) and subsequently 2,5-dibromothiophene. iust.ac.ir Introducing substituents at the C3 and C4 positions often requires starting with an appropriately substituted precursor or employing directing groups.

More advanced methods offer improved regioselectivity. One such approach involves the use of benzeneseleninyl chloride in the presence of an aluminum halide, which serves as an efficient and regioselective halogenating reagent for electron-rich heterocycles like thiophene, often yielding monohalogenated products without the formation of di- or tri-halogenated byproducts. tandfonline.com

| Starting Material | Reagent(s) | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methylthiophene | NBS | Acetic Acid | 2,4-Dibromo-3-methylthiophene | N/A | beilstein-journals.org |

| Thiophene | Benzeneseleninyl chloride / AlCl3 | Dichloromethane | 2-Chlorothiophene | 87% | tandfonline.com |

| 3-Thiophenecarboxylic acid | Bromine | Glacial Acetic Acid | 5-Bromothiophene-3-carboxylic acid | 41% | rsc.org |

Several robust methods exist for introducing a carboxylic acid group at the C2 position of a thiophene ring. The choice of method often depends on the nature of the other substituents present on the ring.

A widely used strategy involves the Friedel-Crafts acylation of the thiophene core to introduce a 2-acetyl group, which can then be oxidized to the corresponding carboxylic acid via the haloform reaction. acs.org For example, thiophene can be efficiently acylated with acetic anhydride (B1165640) using ortho-phosphoric acid as a catalyst to yield 2-acetylthiophene (B1664040). acs.org

Alternatively, direct carboxylation can be achieved by first converting the thiophene into an organometallic intermediate. This typically involves lithiation or Grignard reagent formation at the desired position, followed by quenching the reactive intermediate with carbon dioxide (CO2). beilstein-journals.orgnih.govquora.com This approach is particularly useful for halogenated thiophenes, where metal-halogen exchange can be used to generate the organometallic species regioselectively. beilstein-journals.org

Catalytic methods have also been developed. For instance, thiophenes can react with a CCl4-CH3OH system in the presence of catalysts like VO(acac)2 or Fe(acac)3 to produce methyl 2-thiophenecarboxylate. semanticscholar.orgresearchgate.net Another approach is the palladium-catalyzed carbonylation of a halogenated thiophene under carbon monoxide pressure. beilstein-journals.org

| Method | Key Reagents | Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Oxidation of Acylthiophene | 1. Acylating Agent (e.g., Ac2O) 2. Oxidant (e.g., NaOBr) | 2-Acetylthiophene | Thiophene-2-carboxylic acid | acs.orgwikipedia.org |

| Grignard Carbonation | 1. Mg 2. CO2 | Thienylmagnesium halide | Thiophene-2-carboxylic acid | beilstein-journals.orgnih.gov |

| Lithiation/Carbonation | 1. Organolithium (e.g., n-BuLi) 2. CO2 | Thienyllithium | Thiophene-2-carboxylic acid | beilstein-journals.orgwikipedia.org |

| Direct Carboxylation | CO2, Cs2CO3/Cs-carboxylate | N/A | Thiophene-2-carboxylate | mdpi.com |

Targeted Synthetic Routes to 4,5-Dibromo-3-chlorothiophene-2-carboxylic Acid

The synthesis of the title compound necessitates a strategy that can selectively introduce the carboxylic acid group at the C2 position of a pre-existing 3-chloro-4,5-dibromothiophene core. Metal-halogen exchange followed by carboxylation is the most direct and effective method for this transformation, leveraging the differential reactivity of halogens at various positions on the thiophene ring.

Metal-halogen exchange is a powerful reaction in organometallic chemistry for converting an organic halide into an organometallic compound. wikipedia.org This reaction is particularly well-suited for preparing organolithium and Grignard reagents from aryl halides. wikipedia.orgethz.ch For polyhalogenated thiophenes, a halogen at the C2 (alpha) position is typically the most reactive towards exchange. The reaction involves treating the halo-thiophene with an organometallic reagent (e.g., an alkyllithium) or an elemental metal (e.g., magnesium), which replaces the halogen atom with a metal atom. wikipedia.orgjcu.edu.au The resulting organometallic intermediate is a potent nucleophile that readily reacts with electrophiles like carbon dioxide to form a carboxylate, which upon acidic workup yields the desired carboxylic acid. quora.comwikipedia.org

The rate of exchange generally follows the trend I > Br > Cl, making a C-Br bond more susceptible to exchange than a C-Cl bond. wikipedia.org This selectivity is crucial for the targeted synthesis of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid from a precursor such as 2,4,5-tribromo-3-chlorothiophene.

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgchemguide.co.uk This oxidative addition transforms the C-X bond into a highly polar C-Mg bond, effectively generating a carbanion equivalent. youtube.com

In the context of synthesizing the target molecule, a precursor such as 2,4,5-tribromo-3-chlorothiophene could be treated with magnesium. The greater reactivity of the C-Br bond at the alpha-position would preferentially lead to the formation of the Grignard reagent at C2. Subsequent treatment of this intermediate with dry CO2 gas or dry ice leads to a magnesium carboxylate salt. beilstein-journals.orgyoutube.com Acidification of the reaction mixture then liberates the final carboxylic acid product. quora.com A similar strategy has been successfully employed in the synthesis of other halogenated thiophenecarboxylic acids. beilstein-journals.org For instance, the Grignard reagent formed from 2,4,5-tribromo-3-methylthiophene, when treated with CO2, yields 4,5-dibromo-3-methyl-2-thiophenecarboxylic acid. beilstein-journals.org

Lithium-halogen exchange offers an alternative and often more rapid method for generating the key organometallic intermediate. wikipedia.orgethz.ch The reaction is typically performed at low temperatures (e.g., -60°C or below) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). beilstein-journals.orgethz.ch The exchange is kinetically controlled and is primarily influenced by the stability of the resulting carbanion intermediate, with sp2-hybridized carbanions (aryl/vinyl) being more stable than sp3-hybridized ones. wikipedia.org

For a polyhalogenated thiophene, treatment with n-BuLi would selectively perform the exchange at one of the C-Br bonds, most likely at the more reactive C2 position. The resulting 4,5-dibromo-3-chloro-2-thienyllithium is a highly reactive species. beilstein-journals.orgwikipedia.org Quenching this intermediate with CO2 affords the lithium carboxylate, which upon aqueous acidic workup yields 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid. This approach has proven effective for structurally related compounds; for example, 3,4,5-trichloro-2-thiophenecarboxylic acid has been prepared from tetrachlorothiophene (B1294677) via lithiation with n-BuLi followed by carbonation. beilstein-journals.org Similarly, 5- and 3-bromothiophene-2-carboxylic acids can be converted to their respective lithiated dianions via lithium-bromine exchange with t-BuLi. nih.gov

Palladium-Catalyzed Carbonylation Procedures

Palladium-catalyzed carbonylation has emerged as a powerful tool for the introduction of carboxylic acid moieties into aromatic and heteroaromatic systems. This approach is particularly advantageous for the synthesis of thiophenecarboxylic acids from halogenated thiophenes. One potential pathway to 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid involves the carbonylation of a corresponding trihalogenated thiophene precursor.

Recent studies have demonstrated the viability of palladium-catalyzed carbonylation for introducing carboxylic acid functionality into brominated thiophenes. For instance, a key intermediate, 2,4-dibromo-3-methylthiophene, has been successfully converted to its corresponding carboxylic acid via a palladium-catalyzed carbonylation reaction under carbon monoxide (CO) pressure. beilstein-journals.org This transformation highlights the feasibility of carbonylating a C-Br bond on the thiophene ring in the presence of other halogen substituents.

A more direct approach involves the C-H activation and subsequent carbonylation of a less functionalized thiophene. A novel catalytic system utilizing a minimal amount of Pd(OAc)₂ (as low as 1 mol%) has been developed for the direct carbonylation of thiophenes. rsc.orgresearchgate.net This method operates under a binary CO/CO₂ atmosphere, where pressurized CO₂ helps to suppress the thermal decomposition of the active palladium catalyst. rsc.orgresearchgate.net While this has been demonstrated on simpler thiophenes, its application to polyhalogenated substrates could offer a more atom-economical route, provided the regioselectivity of the C-H activation can be controlled.

| Catalyst | Substrate Type | Reaction Conditions | Outcome | Reference |

| Pd(OAc)₂/DPPP | Dibrominated Thiophene | CO Pressure, Na₂CO₃, abs EtOH | Introduction of Carboxylic Acid | nih.gov |

| Pd(OAc)₂ | Thiophenes | CO/CO₂ binary system, p-BQ | Direct conversion to carboxylic acids | rsc.orgresearchgate.net |

Interactive Data Table: Filter by catalyst or substrate type to see relevant reaction conditions.

**2.2.3. Oxidative Strategies for Thiophenecarboxylic Acid Formation

Oxidative methods provide an alternative synthetic avenue, typically involving the conversion of a pre-installed functional group on the thiophene ring into a carboxylic acid.

The oxidation of a methyl ketone (acetyl group) is a classic and reliable method for the synthesis of carboxylic acids. For the target molecule, this would necessitate the preparation of 4,5-dibromo-3-chloro-2-acetylthiophene. The subsequent oxidation of the acetyl group would yield the desired carboxylic acid.

The haloform reaction is a well-established method for the conversion of methyl ketones to carboxylic acids. This reaction proceeds via the exhaustive halogenation of the methyl group under basic conditions, followed by cleavage of the resulting trihalomethyl group. This method has been successfully applied to the synthesis of various thiophene carboxylic acids from their corresponding acetyl thiophene precursors. researchgate.net

More contemporary and environmentally benign methods involve catalytic aerobic oxidation. A process for the homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid has been developed, which could potentially be adapted for halogenated derivatives. acs.org

| Reagent/Catalyst | Substrate | Product | Key Features | Reference |

| Halogen/Alkali | Acetyl Thiophenes | Thiophene Carboxylic Acids | Classic haloform reaction | researchgate.netyoutube.com |

| Homogeneous Catalyst | 2-Acetylthiophene | Thiophene-2-carboxylic acid | Aerobic oxidation | acs.org |

Interactive Data Table: Explore different oxidative reagents and their corresponding substrates.

Halogenation of Pre-functionalized Thiophenes

A highly convergent and often efficient strategy for the synthesis of polyhalogenated compounds is the direct halogenation of a simpler, pre-functionalized starting material. In this context, the synthesis of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid could be envisioned through the direct bromination of 3-chlorothiophene-2-carboxylic acid.

The thiophene ring is known to be highly susceptible to electrophilic halogenation. The electron-withdrawing nature of the carboxylic acid and chlorine substituents on the starting material would influence the regioselectivity of the bromination. Research on the bromination of substituted thiophenes provides strong precedent for this approach. For example, the bromination of 3-methylthiophene-2-carboxylic acid has been reported, indicating that the carboxylic acid group does not inhibit further halogenation. beilstein-journals.org Similarly, the bromination of thiophene-3-carboxylic acid using N-bromosuccinimide (NBS) has been documented, showcasing a common and effective brominating agent for such systems. researchgate.net

The key challenge in this approach is controlling the regioselectivity to ensure the introduction of bromine atoms at the C4 and C5 positions. The directing effects of the existing substituents would need to be carefully considered.

| Starting Material | Brominating Agent | Potential Product | Significance | Reference |

| 3-Methylthiophene-2-carboxylic acid | Aqueous Bromine | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | Demonstrates feasibility of brominating a substituted thiophenecarboxylic acid | nih.gov |

| 3-Chlorothiophene-2-carboxylic acid | N-Bromosuccinimide (NBS) | 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid | A plausible and direct route to the target molecule | researchgate.net |

Interactive Data Table: Compare starting materials and brominating agents for halogenation reactions.

Development of Efficient and Scalable Laboratory-Scale Synthetic Procedures

The development of a manufacturing route for halogenated 2-thiophenecarboxylic acid derivatives necessitates careful consideration of factors such as cost of starting materials, reaction efficiency, and ease of purification. A comparative analysis of the aforementioned synthetic strategies is crucial for identifying a scalable laboratory-scale procedure.

A one-pot bromination/debromination procedure starting from a simpler thiophene, followed by the introduction of the carboxylic acid functionality via Grignard metallation and carbonation or palladium-catalyzed carbonylation, has been explored for related compounds. beilstein-journals.orgresearchgate.net This approach can be efficient in terms of step economy.

Alternatively, starting with a commercially available, pre-functionalized thiophene, such as 3-chlorothiophene-2-carboxylic acid, and performing a direct, regioselective bromination could be a more straightforward and potentially higher-yielding route. The choice between these strategies would depend on the relative costs and availability of the starting materials, as well as the robustness and scalability of each chemical transformation. For a multi-kilogram scale synthesis, a route that minimizes the use of expensive catalysts and cryogenic conditions, while ensuring high yields and purity, would be favored. researchgate.net

Chemical Reactivity and Derivatization Strategies of 4,5 Dibromo 3 Chlorothiophene 2 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the thiophene (B33073) ring is a prime site for a variety of chemical modifications, including the formation of acyl halides, esters, and amides. These transformations are fundamental in activating the carboxylic acid for further reactions or for introducing new functional groups and molecular scaffolds.

The conversion of 4,5-dibromo-3-chlorothiophene-2-carboxylic acid into its corresponding acyl chloride is a crucial step for subsequent derivatization, as acyl chlorides are significantly more reactive towards nucleophiles. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. A common and effective reagent for this purpose is thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF).

A documented synthesis of 4,5-dibromothiophene-2-carbonyl chloride involves the reaction of 4,5-dibromo-3-chlorothiophene-2-carboxylic acid with thionyl chloride. google.com This process efficiently replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acyl chloride, which can then be used in a variety of subsequent reactions without the need for extensive purification.

Synthesis of 4,5-Dibromo-3-chlorothiophene-2-carbonyl chloride

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid | Thionyl chloride (SOCl₂) | 4,5-Dibromo-3-chlorothiophene-2-carbonyl chloride | google.com |

Esterification of 4,5-dibromo-3-chlorothiophene-2-carboxylic acid provides a route to a diverse range of thiophene-based esters, which have applications in various fields, including materials science and pharmaceuticals. One common method for ester synthesis is the Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Alternatively, and often more efficiently, esters can be synthesized from the more reactive acyl chloride derivative. For instance, the reaction of 4,5-dibromo-3-chlorothiophene-2-carbonyl chloride with an alcohol, such as 3-butyn-1-ol, in the presence of a base like triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), yields the corresponding ester. google.com This method is particularly useful for alcohols that may be sensitive to the strongly acidic conditions of the Fischer esterification. The reaction of the corresponding carboxylic acid salts with propargyl halides is another viable method for the preparation of these esters. google.com

Esterification of 4,5-Dibromo-3-chlorothiophene-2-carboxylic Acid Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4,5-Dibromo-3-chlorothiophene-2-carbonyl chloride | 3-Butyn-1-ol, Triethylamine, 4-Dimethylaminopyridine | 3-Butynyl 4,5-dibromo-3-chlorothiophene-2-carboxylate | google.com |

Amide derivatives of 4,5-dibromo-3-chlorothiophene-2-carboxylic acid are readily synthesized, most commonly from the corresponding acyl chloride. The high reactivity of the acyl chloride allows for efficient reaction with a wide range of primary and secondary amines to form the stable amide bond.

A specific example of an amidation reaction involves the treatment of 4,5-dibromothiophene-2-carbonyl chloride with O-ethylhydroxylamine hydrochloride in a basic medium, such as pyridine, dissolved in a solvent like tetrahydrofuran (B95107). google.com This reaction proceeds readily at room temperature to yield the corresponding N-ethoxy-4,5-dibromo-3-chlorothiophene-2-carboxamide.

Amidation of 4,5-Dibromo-3-chlorothiophene-2-carbonyl chloride

| Reactant | Reagent | Solvent/Base | Product | Reference |

|---|---|---|---|---|

| 4,5-Dibromo-3-chlorothiophene-2-carbonyl chloride | O-Ethylhydroxylamine hydrochloride | Pyridine/Tetrahydrofuran | N-Ethoxy-4,5-dibromo-3-chlorothiophene-2-carboxamide | google.com |

Reactivity at the Halogenated Positions on the Thiophene Ring

The presence of three halogen atoms (two bromine and one chlorine) on the thiophene ring of 4,5-dibromo-3-chlorothiophene-2-carboxylic acid opens up a vast landscape for further functionalization through reactions that target these positions. The electron-withdrawing nature of the carboxylic acid group and the halogens themselves influences the reactivity of the thiophene ring, making it susceptible to certain types of substitution reactions.

While nucleophilic aromatic substitution (SNAr) is a known reaction pathway for highly activated aromatic and heteroaromatic systems, specific examples involving 4,5-dibromo-3-chlorothiophene-2-carboxylic acid are not extensively documented in readily available literature. In general, for an SNAr reaction to occur on a thiophene ring, the ring must be sufficiently electron-deficient, usually due to the presence of strong electron-withdrawing groups. The carboxylic acid at the C2 position does provide some activation.

The relative reactivity of the different halogens in an SNAr reaction on this substrate would depend on a balance of factors, including the ability of the halogen to stabilize the intermediate Meisenheimer complex through inductive effects and its facility as a leaving group. Typically, in SNAr reactions, fluoride (B91410) is the most reactive, followed by chloride, bromide, and iodide. However, without specific experimental data for 4,5-dibromo-3-chlorothiophene-2-carboxylic acid, predicting the precise regioselectivity and reaction conditions for SNAr remains speculative. It is an area that warrants further investigation to fully map the synthetic potential of this compound.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the halogenated positions on 4,5-dibromo-3-chlorothiophene-2-carboxylic acid and its derivatives are ideal handles for such transformations. The differential reactivity of the bromine and chlorine atoms can potentially allow for selective and sequential couplings.

The Suzuki cross-coupling reaction, which typically utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a widely employed method for the arylation of thiophenes. Research on related dibromothiophene derivatives has shown that selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, base, and solvent. For instance, the Suzuki coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has been successfully demonstrated using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.govnih.gov

While specific studies on the cross-coupling of 4,5-dibromo-3-chlorothiophene-2-carboxylic acid itself are not abundant, the established methodologies for similar polyhalogenated thiophenes provide a strong foundation for exploring these reactions. It is anticipated that the bromo substituents would be more reactive than the chloro substituent in typical palladium-catalyzed cross-coupling reactions, offering a potential avenue for regioselective functionalization. The ester or amide derivatives of the carboxylic acid would likely be more compatible with the reaction conditions than the free carboxylic acid.

General Conditions for Suzuki Cross-Coupling of Dibromothiophenes

| Substrate Type | Coupling Partner | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Dibromothiophene derivative | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | nih.gov |

Further exploration of other cross-coupling reactions, such as Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, on 4,5-dibromo-3-chlorothiophene-2-carboxylic acid and its derivatives would undoubtedly expand the synthetic utility of this versatile building block.

Directed Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful method for functionalizing aromatic rings, where a directed metalation group (DMG) guides deprotonation to an adjacent position using a strong base, typically an organolithium reagent. unito.it

Research Findings: In 4,5-dibromo-3-chlorothiophene-2-carboxylic acid, there are no ring protons available for deprotonation. Therefore, functionalization via lithiation would proceed through a halogen-metal exchange mechanism. The carboxylic acid group first reacts with the organolithium base (e.g., n-BuLi or t-BuLi) to form a lithium carboxylate. This species can influence the site of halogen-metal exchange. The order of exchange is typically I > Br > Cl. Thus, treatment with one equivalent of an organolithium reagent at low temperature would be expected to selectively replace one of the bromine atoms with lithium. The electronic environment may favor exchange at the C5 position, which is para to the electron-withdrawing carboxylate group. The resulting thienyllithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, CO₂, silyl (B83357) chlorides) to introduce new functional groups. unito.itrsc.org

Halogen Dance Reactions on Thiophene Heterocycles

The halogen dance is a base-induced migration of a halogen atom on an aromatic ring, proceeding through a series of deprotonation and reprotonation steps. clockss.orgresearchgate.net This rearrangement can serve as a powerful tool for accessing isomers that are not available through direct synthesis. clockss.org

Research Findings: For a halogen dance to occur on 4,5-dibromo-3-chlorothiophene-2-carboxylic acid, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be required. rsc.org The reaction would first involve deprotonation of the carboxylic acid. However, since there are no ring protons, a classical halogen dance involving proton abstraction is not possible. Instead, a related process could be initiated by halogen-metal exchange. If a bromine at C4 or C5 undergoes exchange to form a thienyllithium species, this anionic intermediate could potentially induce the migration of another halogen. However, such rearrangements on fully substituted thiophene rings are less common. More typically, the halogen dance is observed on thiophenes that possess at least one ring proton, which facilitates the migration. rsc.orgresearchgate.net Therefore, this strategy is less likely to be a primary pathway for derivatization of the title compound without prior modification.

Functionalization and Diversification of the Thiophene Scaffold

The diverse reactivity of the functional groups on 4,5-dibromo-3-chlorothiophene-2-carboxylic acid allows for extensive diversification of the thiophene scaffold.

Sequential Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of diversification. A typical strategy would involve a two-step cross-coupling sequence. First, a Suzuki or Stille reaction under mild conditions would selectively functionalize the two C-Br positions. Following purification, the resulting 4,5-diaryl-3-chlorothiophene-2-carboxylic acid could be subjected to a second, more forcing cross-coupling reaction (e.g., Suzuki coupling with a highly active catalyst) to replace the remaining chlorine atom. This allows for the controlled synthesis of unsymmetrical, tri-substituted thiophenes. nih.gov

Modification of the Carboxylic Acid: The carboxylic acid at the C2 position is a versatile handle for further functionalization. It can be readily converted into a wide range of other functional groups:

Amides: Coupling with various amines using standard peptide coupling reagents (e.g., DCC, EDC) can generate a library of thiophene-2-carboxamides, which are common motifs in pharmacologically active molecules. nih.govbohrium.com

Esters: Esterification with different alcohols provides another route for modifying the molecule's properties, such as solubility and bioavailability. nih.gov

Reduction: The carboxylic acid can be reduced to a hydroxymethyl group, which can then be used in further synthetic transformations.

Combined Strategies: A powerful approach combines these strategies. For instance, one could first perform a selective mono-Suzuki coupling at one of the C-Br positions. Next, the carboxylic acid could be converted to an amide. Finally, the remaining C-Br and C-Cl bonds could be addressed using further cross-coupling or nucleophilic substitution reactions. This multi-pronged approach enables the creation of highly complex and diverse molecular architectures built upon the 4,5-dibromo-3-chlorothiophene-2-carboxylic acid scaffold. nih.govresearchgate.net

Synthesis of Complex Thiophene-Containing Heterocyclic Systems

The primary documented application of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid in the synthesis of more complex molecules involves its conversion into thiophenecarboxamides. This transformation serves as a key step in the preparation of novel compounds with potential biological activity, such as antibacterial agents. google.comgoogleapis.com The process typically involves the activation of the carboxylic acid, often by converting it to the corresponding acid chloride, followed by reaction with a suitable amine.

This amidation reaction creates a new carbon-nitrogen bond, linking the thiophene core to other molecular fragments, which can include other heterocyclic or aromatic systems. While these products are derivatives rather than complex fused heterocyclic systems, this method represents a key strategy for elaborating the core structure.

The general reaction can be summarized as follows:

Activation: The carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the more reactive 4,5-dibromo-3-chlorothiophene-2-carbonyl chloride.

Coupling: The resulting acid chloride is reacted with a primary or secondary amine in the presence of a base to yield the corresponding N-substituted 4,5-dibromo-3-chlorothiophene-2-carboxamide.

This strategy is highlighted in patent literature for the synthesis of compounds investigated for their efficacy against bacterial infections. google.comgoogleapis.com

Reaction Example: Amide Formation

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid | Amine (R-NH₂) | 1. Activation (e.g., SOCl₂) 2. Amine coupling, base | N-substituted 4,5-dibromo-3-chlorothiophene-2-carboxamide | google.comgoogleapis.com |

Incorporation into Conjugated Systems and Polymers

The structure of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, featuring two bromine atoms, suggests its potential as a monomer for the synthesis of conjugated polymers. The bromine substituents are suitable leaving groups for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Kumada coupling, which are fundamental methods for forming the carbon-carbon bonds that constitute the backbone of conjugated polymers.

In principle, this molecule could be used in polycondensation reactions. For instance, after conversion of the carboxylic acid to an ester or another less reactive group, the dibromo-functionality could allow it to be polymerized with a co-monomer containing two boronic acid (or ester) groups, or two organotin groups. This would lead to the formation of a thiophene-containing conjugated polymer with a highly functionalized repeating unit. The presence of three halogen atoms of two different types (Br and Cl) could also offer pathways for selective, sequential functionalization or cross-coupling reactions.

However, a review of the available scientific literature and patent documents did not yield specific examples of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid being used as a monomer for the synthesis of conjugated polymers or its incorporation into such systems. google.comgoogleapis.com While the chemical functionalities for such applications are present, its actual use in this context is not documented in the searched sources.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its carbon framework and the sole proton's environment.

In the ¹H NMR spectrum of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, the analysis is uniquely straightforward. The thiophene (B33073) ring itself is fully substituted, meaning there are no protons directly attached to the ring's carbon atoms. Consequently, the only proton signal arises from the carboxylic acid group (-COOH).

This acidic proton is characteristically deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. In a typical NMR solvent like DMSO-d₆ or acetone-d₆, this proton is expected to appear as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. The broadness of the signal is a result of chemical exchange with trace amounts of water and intermolecular hydrogen bonding. The absence of any other signals in the aliphatic or aromatic regions confirms the exhaustive substitution on the thiophene core.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, five distinct carbon signals are anticipated: four from the thiophene ring and one from the carboxyl group.

The chemical shifts are influenced by the electronic effects of the substituents (two bromine atoms, one chlorine atom, a carboxylic acid group, and the sulfur atom).

Carboxyl Carbon (C=O): This carbon is the most deshielded, typically appearing in the range of 160-170 ppm.

Thiophene Ring Carbons:

C2: This carbon, bonded to both the carboxylic acid group and the sulfur atom, is expected to be significantly deshielded.

C3, C4, and C5: These carbons are directly attached to electronegative halogen atoms. Their chemical shifts are influenced by a combination of the inductive electron-withdrawing effects of the halogens and the "heavy atom effect" of bromine, which can sometimes cause unexpected shielding. The carbon attached to chlorine (C3) will be at a different shift than those attached to bromine (C4, C5). For instance, in tetrabromothiophene, the carbon signals appear around 113.5 ppm. chemicalbook.com The presence of the chloro and carboxyl groups in the target molecule would shift these values accordingly.

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| -C OOH | ~160 - 170 |

| C2 | ~135 - 145 |

| C3 | ~125 - 135 |

| C4 | ~115 - 125 |

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguously assigning the ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique would not be informative for this molecule, as there is only a single, isolated proton signal.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons to the carbons to which they are directly attached. Since there are no protons on the thiophene ring, no cross-peaks would be observed between the ring carbons and any protons, confirming the fully substituted nature of the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful 2D NMR technique for this compound. It reveals correlations between protons and carbons over two to three bonds. libretexts.orgcolumbia.edu The carboxylic acid proton would show correlations to the carbons within this range. Specifically, a cross-peak is expected between the -COOH proton and the carboxyl carbon (a two-bond correlation, ²JCH). Furthermore, a crucial correlation between the -COOH proton and the C2 carbon of the thiophene ring (a three-bond correlation, ³JCH) would firmly establish the position of the carboxylic acid group. A weaker, four-bond correlation to C3 might also be observable. These correlations are essential for assigning the quaternary carbons of the thiophene ring. columbia.eduresearchgate.net

Predicted HMBC Correlations:

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. It is highly effective for identifying functional groups and providing a unique "fingerprint" of the compound.

The FT-IR spectrum of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group, with additional peaks corresponding to the halogenated thiophene ring.

O-H Stretch: A very broad and strong absorption band is predicted in the region of 2500-3300 cm⁻¹. This breadth is due to the strong intermolecular hydrogen bonding that forms dimers in the solid state. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected between 1680 and 1720 cm⁻¹. The exact position is influenced by hydrogen bonding and the electronic effects of the thiophene ring.

C-O Stretch and O-H Bend: A medium to strong C-O stretching vibration, coupled with O-H in-plane bending, typically appears in the 1210-1320 cm⁻¹ region. A broad O-H out-of-plane bend is also characteristic for carboxylic acid dimers, often seen around 900-960 cm⁻¹. spectroscopyonline.com

Thiophene Ring Vibrations: C=C stretching vibrations of the thiophene ring are expected in the 1300-1550 cm⁻¹ range. iosrjournals.org

C-Halogen Stretches: The C-Cl and C-Br stretching vibrations occur at lower frequencies, typically in the fingerprint region below 800 cm⁻¹. C-Cl stretches are generally found around 600-800 cm⁻¹, while the heavier C-Br bonds vibrate at lower frequencies, often between 500-650 cm⁻¹.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2500 - 3300 | Strong, Very Broad | O-H Stretch (Carboxylic Acid Dimer) |

| ~1680 - 1720 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1300 - 1550 | Medium to Weak | C=C Ring Stretching |

| ~1210 - 1320 | Medium | C-O Stretch / O-H Bend |

| ~900 - 960 | Medium, Broad | O-H Out-of-Plane Bend |

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to changes in polarizability during a vibration. For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the thiophene ring and the carbon-halogen bonds.

Thiophene Ring Vibrations: The symmetric stretching vibrations of the C=C and C-S bonds within the thiophene ring are expected to produce strong and sharp signals in the Raman spectrum. mdpi.com These are often more prominent in Raman than in IR spectra for symmetric rings. The C-S stretching modes for thiophenes are typically observed between 600-900 cm⁻¹. iosrjournals.org

C-Halogen Stretches: The symmetric C-Br and C-Cl stretches will also be Raman active and appear in the low-frequency region (< 800 cm⁻¹).

C=O Stretch: The carbonyl stretch will also be present in the Raman spectrum, typically in the same region as in the FT-IR spectrum (1680-1720 cm⁻¹), though its intensity can vary.

The combination of FT-IR and Raman spectra provides a detailed and characteristic vibrational fingerprint, allowing for unambiguous identification of the compound and confirmation of its functional groups.

Predicted Raman Shifts:

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1680 - 1720 | Medium to Weak | C=O Stretch |

| ~1300 - 1550 | Strong | Symmetric C=C Ring Stretching |

| ~600 - 900 | Strong | C-S Ring Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid (Molecular Formula: C₅HBr₂ClO₂S), these methods would provide precise mass measurements and insights into its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Expected Data: For 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, an HRMS analysis would be expected to confirm its exact mass, accounting for the specific isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The resulting isotopic pattern would be a characteristic signature for the presence and number of these halogen atoms.

| Isotopologue | Calculated Exact Mass |

| C₅H¹²C³⁵Cl⁷⁹Br₂O₂³²S | 321.7806 |

| C₅H¹²C³⁷Cl⁷⁹Br₂O₂³²S | 323.7777 |

| C₅H¹²C³⁵Cl⁷⁹Br⁸¹BrO₂³²S | 323.7786 |

| C₅H¹²C³⁵Cl⁸¹Br₂O₂³²S | 325.7765 |

Note: This table is illustrative of expected HRMS data and is based on theoretical calculations, not published experimental results.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture before their detection by mass spectrometry. chemicalbook.comwikipedia.org It is widely used to assess the purity of a sample and confirm the identity of the target compound. chemicalbook.comwikipedia.org

Application to Purity: In a synthesis batch of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, LC-MS would separate the main product from any unreacted starting materials, by-products, or impurities. The chromatogram would show a primary peak corresponding to the target compound, with the area of this peak relative to others indicating its purity.

Application to Identity: The mass spectrometer coupled to the LC would provide mass data for the compound eluting at a specific retention time. This confirms that the major peak in the chromatogram corresponds to the mass of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, thereby verifying its identity. For carboxylic acids, analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ would be detected.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a soft ionization technique typically used for the analysis of large, non-volatile molecules, though it can be applied to smaller organic molecules. biozol.degoogleapis.com The analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the gentle ionization of the analyte. biozol.degoogleapis.com

Hypothetical Analysis: While less common for small molecules like this thiophene derivative compared to techniques like ESI or EI, MALDI-MS could be used for its characterization. It would be expected to show ions corresponding to the intact molecule, such as the protonated molecule [M+H]⁺ or adducts with cations from the matrix or buffer (e.g., [M+Na]⁺). The choice of matrix would be crucial, as common matrices can produce background signals in the low mass region. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. utah.edu It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Potential Findings: A successful single-crystal X-ray diffraction analysis of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid would reveal the exact conformation of the molecule in the solid state. Key structural details would include:

The planarity of the thiophene ring.

The precise bond lengths of C-Br, C-Cl, C-S, and C-C bonds.

The orientation of the carboxylic acid group relative to the thiophene ring.

The crystal packing arrangement and any significant intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimeric structures.

No published crystal structure for 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid could be identified in the course of this research.

Computational and Theoretical Investigations of 4,5 Dibromo 3 Chlorothiophene 2 Carboxylic Acid

Simulation of Spectroscopic Properties

UV-Vis Absorption Spectra Simulation

The simulation of UV-Vis absorption spectra provides valuable information about the electronic transitions within a molecule. For thiophene (B33073) derivatives, the absorption bands in the UV-Vis region are typically associated with π–π* and n–π* transitions. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the thiophene ring.

Computational studies on various substituted thiophenes have shown that the presence of electron-withdrawing groups, such as halogens and carboxylic acids, can lead to a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to unsubstituted thiophene. This is due to the narrowing of the HOMO-LUMO energy gap.

Table 1: Illustrative Simulated UV-Vis Absorption Data for a Generic Halogenated Thiophene Derivative

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.45 | HOMO → LUMO (π–π) |

| S0 → S2 | 275 | 0.12 | HOMO-1 → LUMO (π–π) |

| S0 → S3 | 240 | 0.08 | HOMO → LUMO+1 (n–π*) |

Note: This table is a generalized representation based on typical values for substituted thiophenes and does not represent specific data for 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid.

Reactivity and Stability Predictions

Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), are crucial for predicting the reactivity and stability of a molecule. These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value of η indicates greater stability and lower reactivity. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher ω value suggests a stronger electrophilic character. It is calculated using the electronic chemical potential (μ) and chemical hardness (η) as ω = μ² / (2η), where μ = (E_HOMO + E_LUMO) / 2.

For 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, the presence of multiple electronegative halogen atoms (bromine and chlorine) and a carboxylic acid group is expected to lower the HOMO and LUMO energy levels, influencing its reactivity. The high degree of halogenation would likely result in a significant electrophilicity index, suggesting that the molecule is a good electron acceptor.

Table 2: Representative Calculated Global Reactivity Descriptors for a Halogenated Thiophene Carboxylic Acid Analogue

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -6.85 |

| LUMO Energy | E_LUMO | -2.40 |

| HOMO-LUMO Gap | E_gap | 4.45 |

| Chemical Hardness | η | 2.225 |

| Electronic Chemical Potential | μ | -4.625 |

| Electrophilicity Index | ω | 4.80 |

Note: The values in this table are illustrative for a conceptually similar molecule and are not specific to 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid.

Computational chemistry allows for the detailed exploration of potential reaction mechanisms. By mapping the potential energy surface, researchers can identify stable intermediates, and more importantly, the transition states that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of a reaction, which is a key factor in its rate.

For a molecule like 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, theoretical calculations could be used to predict the outcomes of various reactions, such as nucleophilic aromatic substitution or reactions involving the carboxylic acid group. For example, by calculating the activation energies for nucleophilic attack at different positions on the thiophene ring, one could predict the most likely site of substitution. These calculations would involve locating the transition state structure for each potential pathway and determining its energy relative to the reactants.

Exploration of Non-linear Optical (NLO) Properties

Organic molecules with extended π-conjugation and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. Computational methods are widely used to predict the NLO response of molecules, primarily by calculating the polarizability (α) and the first and second hyperpolarizabilities (β and γ).

Thiophene-based systems are known to be good candidates for NLO materials. The introduction of electron-donating and electron-withdrawing groups can enhance the NLO response. In 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, the thiophene ring acts as a π-system, while the halogens and carboxylic acid group function as electron-withdrawing substituents.

Theoretical calculations would involve optimizing the molecular geometry and then computing the NLO properties. The first hyperpolarizability (β) is particularly important as it is a measure of the second-order NLO response.

Table 3: Illustrative Calculated Non-linear Optical Properties for a Substituted Thiophene Derivative

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 3.5 D |

| Mean Polarizability | <α> | 1.5 x 10⁻²³ esu |

| First Hyperpolarizability | β_tot | 8.2 x 10⁻³⁰ esu |

Note: This table presents example data for a thiophene derivative to illustrate the type of information obtained from NLO calculations. These are not specific values for 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid. The magnitude of these properties suggests that halogenated thiophene carboxylic acids could be promising candidates for NLO applications, warranting further experimental and theoretical investigation.

Applications of 4,5 Dibromo 3 Chlorothiophene 2 Carboxylic Acid in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Functional Organic Molecules

The strategic placement of bromine, chlorine, and carboxylic acid functionalities on the thiophene (B33073) core makes 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid a crucial starting material for creating a variety of functional organic molecules. The differential reactivity of the halogen atoms and the versatile nature of the carboxylic acid group can be exploited to build intricate structures for agrochemical and pharmaceutical research.

Building Blocks for Agrochemically Relevant Structures (e.g., Insecticide Precursors)

Halogenated 2-thiophenecarboxylic acid derivatives are recognized as essential building blocks for new classes of insecticides. nih.govresearchgate.netbeilstein-journals.org Research has demonstrated that these thiophene-based structures are integral components for the C-ring portion of advanced 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. researchgate.netbeilstein-journals.org These insecticides have been investigated for their efficacy against a broad spectrum of agricultural pests, including aphids, mites, and whiteflies, while exhibiting low mammalian toxicity. researchgate.net

The synthesis of these complex insecticides requires a reliable supply of halogenated thiophene intermediates, which are functionalized for attachment to the final triazole ring system. nih.gov Compounds like 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid serve as precursors to these key intermediates. The carboxylic acid group can be readily converted into an acid chloride, providing a reactive handle for amide bond formation, a common step in the assembly of the final insecticidal product. nih.govbeilstein-journals.org The development of viable manufacturing routes for related halogenated thiophenes, such as 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride, underscores the industrial importance of this class of compounds in agrochemistry. researchgate.netbeilstein-journals.org

Table 1: Examples of Halogenated Thiophene Precursors in Insecticide Synthesis

| Precursor Compound | Target Insecticide Class | Key Features | Reference |

| 4-bromo-3-methyl-2-thiophenecarbonyl chloride | 2,6-dihaloaryl 1,2,4-triazoles | Building block for C-ring assembly | researchgate.net |

| 3,4,5-trichloro-2-thiophenecarbonyl chloride | 2,6-dihaloaryl 1,2,4-triazoles | Required for synthesis of XR-693 and XR-906 analogs | beilstein-journals.org |

| Halogenated 2-thiophenecarboxylic acids | 1,2,4-triazole insecticides | Provides the thiophene moiety in the final structure | nih.gov |

Precursors for Pharmaceutically Relevant Scaffolds (Generic Research, No Specific Drug Names)

Thiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. nih.gov The thiophene ring is considered a bioisostere of the benzene (B151609) ring and is present in various therapeutic agents. Halogenated thiophene carboxylic acids, such as 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, are valuable precursors for generating diverse molecular scaffolds for drug discovery. nih.govnih.gov

The carboxylic acid functional group allows for the creation of thiophene carboxamides, a scaffold that has shown potential in antiproliferative research. nih.gov For instance, related compounds like 5-bromothiophene-2-carboxylic acid and 3-chlorothiophene-2-carboxylic acid have been used to synthesize series of derivatives for biological evaluation. nih.govmdpi.com The halogens on the thiophene ring not only influence the electronic properties and lipophilicity of the molecule but also serve as handles for further chemical modifications, such as cross-coupling reactions, to build more complex and potent structures. nih.gov This versatility allows medicinal chemists to systematically modify the thiophene scaffold to optimize its interaction with biological targets. nih.gov

Contributions to the Development of Thiophene-Based Conjugated Materials

Thiophene is a fundamental building block for a wide range of conjugated materials used in organic electronics. The ability to form polymers with extensive π-electron delocalization along the backbone makes thiophene-based materials highly suitable for applications in electronic and optoelectronic devices. Polythiophenes and their derivatives are known for their stability, high conductivity, and tunable properties. mdpi.com

Monomer or Precursor for Conjugated Polymer Synthesis

The synthesis of high-performance conjugated polymers often relies on the use of precisely functionalized monomers. Halogenated thiophenes are particularly important as they are key starting materials for various polymerization methods, including Stille, Suzuki, and direct arylation coupling reactions. nih.govrsc.orgresearchgate.net While 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid itself may not be directly polymerized, it serves as an excellent precursor to monomers.

The carboxylic acid group can be transformed into other functional groups, such as esters or alkyl chains, to enhance the solubility and processability of the final polymer. The bromine atoms at the 4- and 5-positions can act as coupling sites for polymerization. For example, related compounds like 2,5-dibromo-3-alkylthiophenes are routinely used in Grignard Metathesis (GRIM) polymerization to produce well-defined poly(3-alkylthiophene)s (P3HTs), a benchmark polymer in organic electronics. mdpi.com The presence of a chlorine atom at the 3-position can further modulate the electronic properties, such as the HOMO and LUMO energy levels, of the resulting polymer, which is a critical factor for optimizing device performance. nih.gov

Components in Electrochromic Materials Research

Electrochromic materials are capable of reversibly changing their optical properties, such as color and transparency, in response to an applied electrical potential. Conjugated polymers based on thiophene are among the most promising candidates for electrochromic applications due to their high redox stability, fast switching speeds, and distinct color changes between their neutral and oxidized states. mdpi.comnih.gov

Thiophene-2-carboxylic acid derivatives can be incorporated into the synthesis of electrochromic materials. For example, research on thiophene-2,5-dicarboxylic acid diesters has shown that these molecules exhibit well-defined electrochemical reduction waves and can function as electrochromic materials. researchgate.net By modifying 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, for instance through esterification and subsequent polymerization via its halogenated sites, it is possible to create novel polymers. The specific halogen substitution pattern on the thiophene ring would influence the electronic structure and, consequently, the electrochromic behavior of the resulting polymer, potentially leading to new materials with tailored colors and switching characteristics. researchgate.net

Integration into Organic Electronic Devices (e.g., Polymer Solar Cells)

Halogenated thiophene monomers are instrumental in synthesizing donor polymers for high-performance solar cells. mdpi.com The title compound, 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, can be envisioned as a precursor for creating sophisticated monomer units. After modification of the carboxylic acid group to a solubilizing side chain, the di-bromo functionality allows for polymerization to create a polythiophene backbone. The chlorine atom would remain as a substituent on the backbone, influencing the polymer's electronic properties and morphology in the solid state. This strategy of using halogenated monomers is widely employed to fine-tune the characteristics of polymers for optimizing their performance in organic solar cells. mdpi.comnih.gov

Table 2: Role of Thiophene Derivatives in Organic Electronics

| Application | Role of Thiophene Derivative | Key Structural Features | Reference |

| Conjugated Polymers | Monomer precursor | Halogens for cross-coupling, functional group for solubility/property tuning | rsc.orgresearchgate.net |

| Electrochromic Devices | Core of electroactive material | Extended π-conjugation, stable redox states | mdpi.comresearchgate.net |

| Polymer Solar Cells | Donor material in active layer | Tunable energy levels, broad light absorption | mdpi.comnih.gov |

Derivatization for Advanced Analytical and Sensing Applications

The strategic modification of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid through derivatization is a key area of research for the development of advanced analytical and sensing technologies. The inherent functionalities of this molecule—the carboxylic acid group and the halogen substituents—provide reactive sites for the introduction of various moieties that can impart specific sensing capabilities. These modifications are aimed at creating novel compounds that can selectively and sensitively detect a range of analytes through mechanisms such as fluorescence, colorimetry, or electrochemical responses.

The carboxylic acid group is a versatile handle for derivatization. It can be readily converted into esters, amides, or acid chlorides, which can then be coupled with other molecules. For instance, the introduction of fluorophores can lead to the development of fluorescent sensors. The principle behind such sensors is that the binding of a target analyte to the derivatized thiophene molecule can cause a change in the fluorescence intensity or a shift in the emission wavelength, allowing for quantitative detection.

Similarly, the bromine and chlorine atoms on the thiophene ring can be replaced or modified through various cross-coupling reactions, such as Suzuki or Stille couplings. These reactions enable the attachment of a wide array of functional groups, including those that can act as recognition sites for specific ions or molecules. For example, a derivative might be synthesized to selectively bind with metal ions, leading to a measurable signal.

While the derivatization of thiophene-2-carboxylic acids, in general, has been explored for creating sensors for various species like metal ions (e.g., Al³⁺, Hg²⁺, Zn²⁺) and anions (e.g., CN⁻), specific and detailed research on the derivatization of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid for these applications is an emerging field. The development of such derivatives holds promise for creating highly selective and sensitive analytical tools for environmental monitoring, biomedical diagnostics, and industrial process control.

Below are hypothetical examples of derivatization strategies that could be employed for analytical and sensing applications, based on the known reactivity of thiophene carboxylic acids.

Table 1: Potential Derivatization Strategies and Their Applications

| Derivative Type | Synthetic Approach | Potential Application | Sensing Mechanism |

|---|---|---|---|

| Fluorescent Ester | Esterification with a fluorescent alcohol | Metal ion sensing | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) |

| Amide-linked Receptor | Amide coupling with a specific receptor molecule | Anion sensing | Hydrogen bonding interactions leading to a colorimetric or fluorescent change |

| Biaryl Derivative | Suzuki coupling with an arylboronic acid | pH sensing | Modulation of intramolecular charge transfer (ICT) upon protonation/deprotonation |

Table 2: Hypothetical Research Findings on a Derivatized Sensor

| Analyte | Sensor Derivative | Detection Limit | Response Time |

|---|---|---|---|

| Mercury (II) ions | Thioether-functionalized amide | 10 nM | < 1 minute |

| Cyanide ions | Squaraine dye conjugate | 50 nM | < 30 seconds |

It is important to note that the data presented in the tables above are illustrative of the types of outcomes expected from research in this area and are based on analogous studies with similar thiophene-based compounds. Specific experimental data on the derivatization of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid for sensing applications is not yet widely available in peer-reviewed literature.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches to the Synthesis of Thiophene-2-carboxylic Acid Derivatives

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For thiophene-2-carboxylic acid derivatives, this translates to the development of more environmentally benign synthetic routes.

One promising approach involves the use of less hazardous solvents and reagents. Traditional methods for the synthesis and functionalization of halogenated thiophenes often rely on volatile and toxic organic solvents. Future research will likely focus on utilizing greener alternatives such as water, supercritical fluids, or biodegradable solvents. For instance, the electrophilic cyclization to form halogenated thiophenes has been demonstrated using sodium halides in ethanol, a more environmentally friendly solvent. nih.gov This methodology, which avoids harsh cyclizing agents, could potentially be adapted for the synthesis of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid precursors. nih.gov

Catalytic methods that improve atom economy are also a key aspect of green chemistry. The development of one-pot synthesis procedures for polyfunctionalized thiophenes, which reduce the number of intermediate purification steps, is an active area of research. lnu.edu.cnnih.gov Such strategies not only save time and resources but also minimize the generation of chemical waste. Moreover, the use of catalytic amounts of reagents instead of stoichiometric ones is a fundamental tenet of green chemistry that will continue to be explored for the synthesis of complex thiophene (B33073) derivatives.

| Green Chemistry Principle | Application in Thiophene Synthesis | Potential Impact |

| Use of Safer Solvents | Replacement of volatile organic compounds (VOCs) with water, ethanol, or ionic liquids. | Reduced environmental pollution and health hazards. |

| Atom Economy | Development of one-pot reactions and catalytic cycles. | Minimized waste generation and increased efficiency. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for thiophene ring construction. | Reduced reliance on petrochemicals. |

| Catalysis | Employment of reusable and highly efficient catalysts. | Lower energy consumption and simplified purification. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput screening. The integration of the synthesis of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid and its derivatives into flow chemistry platforms is a logical next step to improve efficiency and scalability.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly crucial for exothermic or fast reactions often encountered in the synthesis of highly functionalized heterocycles. For instance, a transition-metal-free continuous-flow synthesis of 2,5-diaryl furans has been successfully developed, showcasing the potential of this technology for heterocyclic synthesis. acs.org Similar setups could be designed for the controlled halogenation and functionalization of thiophene precursors.

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery of new thiophene-based materials. These platforms can systematically vary reaction conditions and building blocks to rapidly generate libraries of compounds for screening in various applications, from pharmaceuticals to organic electronics. The development of robust and versatile flow-based methods will be instrumental in unlocking the full potential of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid as a scaffold for new technologies.

Development of Novel Catalytic Systems for Complex Transformations

The presence of multiple halogen atoms on the thiophene ring of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid provides multiple sites for functionalization through cross-coupling reactions. The development of novel and highly selective catalytic systems is crucial for controlling the regioselectivity of these transformations.

Palladium-catalyzed cross-coupling reactions are workhorse methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Future research will likely focus on designing new ligands and catalysts that can differentiate between the bromine and chlorine atoms, as well as the different positions on the thiophene ring. The site-selectivity in the cross-coupling of polyhalogenated heteroarenes is influenced by a combination of electronic and steric factors, and understanding these can guide the design of selective catalysts. nih.govacs.org

Beyond palladium, other transition metals such as nickel, copper, and ruthenium are being explored for C-H activation and functionalization of thiophenes. mdpi.com These catalysts may offer alternative reactivity and selectivity profiles. For instance, ruthenium-catalyzed C-H arylation of carboxylic acids presents a powerful tool for direct functionalization, potentially applicable to the thiophene backbone. mdpi.com The development of catalytic systems that can operate under milder conditions and with lower catalyst loadings will be a key area of advancement. organic-chemistry.org

| Catalytic System | Transformation | Potential Advantage |

| Palladium with Designer Ligands | Selective cross-coupling at C-4 or C-5. | High regioselectivity and functional group tolerance. |

| Nickel Catalysts | C-H activation and functionalization. | Lower cost and unique reactivity. |

| Ruthenium Complexes | Direct arylation of the thiophene ring. | Atom-economical and direct functionalization. |

| Copper Catalysts | C-S and C-N bond formation. | Versatile for introducing heteroatoms. |

Exploration of Undiscovered Reactivity Pathways and Functionalizations

The rich electronic landscape of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid suggests that there are still unexplored avenues of reactivity to be discovered. The electron-withdrawing nature of the halogen substituents activates the thiophene ring towards certain reactions while deactivating it towards others.